molecular formula C19H19N3O4 B2790770 10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 866016-29-7

10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2790770
CAS No.: 866016-29-7
M. Wt: 353.378
InChI Key: FNJWGIFEMNIDCT-UHFFFAOYSA-N
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Description

The compound 10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex tricyclic heterocycle featuring an 8-oxa-10,12-diaza core fused with aromatic and bicyclic moieties. Key structural attributes include:

  • 4-Nitro substituent: A strong electron-withdrawing group at position 4, influencing electronic properties and reactivity.
  • 4-Ethylphenyl group: A lipophilic substituent at position 10, enhancing hydrophobic interactions.
  • Methyl group at position 9: Provides steric bulk and modulates solubility.
  • 11-one carbonyl: A ketone functional group critical for hydrogen bonding and structural rigidity.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous tricyclic systems (e.g., pyrimidinones and diazatricyclo derivatives) are synthesized via multicomponent reactions involving ketones, aldehydes, and urea derivatives, often catalyzed by acids like sulfamic acid . The nitro group likely requires selective nitration or incorporation via pre-functionalized precursors.

Properties

IUPAC Name

10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-12-4-6-13(7-5-12)21-18(23)20-16-11-19(21,2)26-17-9-8-14(22(24)25)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJWGIFEMNIDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

    Condensation: Formation of extended tricyclic structures.

Scientific Research Applications

The compound 10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on current research findings.

Chemical Properties and Structure

The compound's structure features a unique tricyclic framework, which is characteristic of many biologically active molecules. The presence of the nitro group and the oxa bridge contributes to its reactivity and potential interactions with biological targets. Understanding its chemical properties is crucial for exploring its applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The tricyclic aromatic system can intercalate into DNA, disrupting replication and transcription processes, which is a mechanism shared by several chemotherapeutic agents. Studies have shown that related compounds can induce apoptosis in cancer cells by affecting DNA topoisomerase activity, leading to DNA strand breaks .

Antimicrobial Properties

Compounds with similar structural motifs have been investigated for their antimicrobial activities. The presence of functional groups like nitro and ethylphenyl may enhance the compound's ability to penetrate microbial membranes and exert cytotoxic effects. Preliminary studies suggest that derivatives of this compound could be effective against various bacterial strains, although specific data on this compound is limited.

Potential as a Drug Delivery System

The unique structural characteristics of this compound may allow it to serve as a carrier for drug delivery systems. The ability to modify its structure could facilitate the attachment of therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant in the development of targeted therapies for conditions such as cancer and infectious diseases.

Organic Electronics

The electronic properties of compounds like 10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one make them suitable candidates for use in organic electronic devices. Their ability to form stable films and exhibit semiconducting properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has demonstrated their effectiveness in improving device performance due to enhanced charge transport properties .

Photonic Applications

Due to their unique optical properties, compounds with similar structures have been explored for use in photonic applications. The ability to absorb and emit light at specific wavelengths can be exploited in sensors, lasers, and other photonic devices.

Case Study 1: Anticancer Activity

A study focusing on a related tricyclic compound demonstrated significant antitumor activity against various cancer cell lines. The mechanism involved DNA intercalation and inhibition of topoisomerase II, leading to increased apoptosis rates in treated cells. This suggests that 10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one may exhibit similar properties.

Case Study 2: Organic Electronics

Research into the use of structurally analogous compounds in organic electronics revealed that they could be effectively used as active layers in OLEDs, resulting in devices with improved efficiency and stability. These findings indicate the potential for developing new electronic materials based on the compound's structure.

Mechanism of Action

The mechanism of action of 10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Structural Differences vs. Target Compound Reported Properties/Activities Reference
9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-11-one Phenyl at position 10; no nitro group Lacks nitro and ethylphenyl; simpler aromatic substitution Synthesized via three-component reaction
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione Chloro (C4), isopropylphenyl (C10), thione (C11) Thione vs. ketone; isopropyl vs. ethylphenyl Enhanced redox reactivity (thione group)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one Methoxyphenyl, dithia bridge, tetracyclic system Larger ring system; sulfur atoms alter electronic profile Not reported
Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[...]undeca-2,4,6,9-tetraene-9,10-dicarboxylate Methylphenyl groups, ester moieties, tetraene backbone Ester functionalization; lacks diaza core Structural rigidity from ester groups
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[...]-dodeca[...]-12-one Methoxyphenyl, sulfanyl, thia-azatricyclo framework Sulfur-rich system; smaller ring size Potential thiol-mediated reactivity

Key Comparative Insights:

Electronic Effects :

  • The 4-nitro group in the target compound confers strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in or chloro in ). This difference impacts reactivity in electrophilic substitutions and redox reactions.
  • The 11-one carbonyl in the target compound offers hydrogen-bonding capability, unlike the thione group in , which may participate in sulfur-specific interactions.

Synthetic Routes: Multicomponent reactions (e.g., acetophenone + aldehyde + urea) used for pyrimidinones could be adapted for the target compound by substituting 4-ethylphenyl acetophenone and introducing nitro via nitration.

Nitro groups typically reduce solubility in polar solvents, which may limit bioavailability compared to ester-functionalized analogs ().

Biological Relevance: While bioactivity data for the target compound are absent, structurally related pyrimidinones exhibit antimicrobial and anticancer properties . The nitro group may confer additional antiparasitic or antibacterial activity, as seen in nitroaromatic drugs.

Biological Activity

The compound 10-(4-ethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a member of the diazatricyclic compounds family, which are characterized by their unique nitrogen-containing ring structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 334.36 g/mol
  • Key Functional Groups : Nitro group (-NO₂), ether (-O-), and diazatricycle.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against HIV integrase. The compound's structure suggests potential interactions with viral enzymes, which could inhibit viral replication. In a study focusing on related compounds, it was noted that modifications in the aromatic rings significantly influenced antiviral activity, suggesting that the ethylphenyl substitution may enhance efficacy against specific viral targets .

Antibacterial Activity

The antibacterial properties of diazatricyclic compounds have been explored extensively. For instance, certain derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways . Specifically, compounds featuring nitro groups have been linked to increased antibacterial activity through the formation of reactive intermediates that damage bacterial DNA .

Case Study 1: Antiviral Efficacy

A study conducted on similar diazatricyclic compounds demonstrated significant inhibition of HIV integrase activity when tested in vitro. The results indicated that structural variations could lead to enhanced binding affinity to the enzyme's active site . The findings suggest that the presence of the ethylphenyl group in our compound may confer similar benefits.

Case Study 2: Antibacterial Testing

In another investigation focusing on antibacterial properties, derivatives of diazatricyclic compounds were synthesized and tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that compounds with nitro substitutions exhibited higher minimum inhibitory concentrations (MICs), indicating potent antibacterial activity .

Research Findings Summary Table

Biological ActivityRelated StudiesKey Findings
AntiviralStudy on HIV integrase inhibitors Structural modifications enhance antiviral efficacy
AntibacterialTesting against Gram-positive/negative bacteria Nitro groups increase antibacterial potency

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (24–48 hours). Brominated precursors (e.g., 4-bromo-3-methylphenyl derivatives) are often used, with nitro-group incorporation requiring nitration under acidic conditions. Yield optimization involves quenching side reactions by adjusting stoichiometry (e.g., 1.2:1 molar ratio of nitro precursor to diazatricyclo backbone) . Purity is confirmed via HPLC (≥95%) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How can the molecular structure be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and torsion in the diazatricyclo core. For example, SC-XRD data for analogous compounds (e.g., 12-(4-methoxyphenyl)-10-phenyl-hexaazatricyclo derivatives) show C–C bond lengths of 1.38–1.42 Å and dihedral angles of 85–90° between aromatic rings . Complementary techniques include FT-IR (nitro-group stretching at 1520 cm⁻¹) and high-resolution mass spectrometry (HRMS) with <2 ppm error .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model nitro-group electrophilicity and H-bonding propensity. For example, Fukui indices (ƒ⁻) predict nucleophilic attack at the oxa-ring oxygen, while Molecular Electrostatic Potential (MESP) maps highlight electron-deficient regions near the nitro group . Molecular dynamics simulations (e.g., AMBER force field) can model stacking interactions in crystal lattices, validated against SC-XRD data .

Q. How can contradictory spectral data (e.g., NMR vs. SC-XRD) be resolved?

  • Methodological Answer : Discrepancies between solution-phase NMR and solid-state SC-XRD often arise from conformational flexibility. For example, dynamic NMR (DNMR) at variable temperatures (e.g., 25–100°C) can detect ring-flipping in the diazatricyclo system, while SC-XRD captures the lowest-energy conformation. Cross-validation with solid-state NMR (ssNMR) for ¹³C chemical shifts (±1 ppm vs. DFT) resolves ambiguities .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?

  • Methodological Answer : Environmental fate studies should follow INCHEMBIOL protocols :

  • Biodegradation : Aerobic microbial assays (OECD 301F) assess nitro-group reduction pathways.
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) quantify aquatic risks.
  • Waste Management : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine groups for safer disposal .

Experimental Design & Theoretical Frameworks

Q. How to design a study linking this compound’s structure to biological activity?

  • Methodological Answer : Adopt the quadripolar model :

Pole Application
TheoreticalUse QSAR models to correlate nitro-group position with antimicrobial IC₅₀.
EpistemologicalValidate hypotheses via dose-response assays (e.g., MIC against S. aureus).
MorphologicalAnalyze crystal packing (SC-XRD) to predict membrane permeability.
TechnicalOptimize HPLC-MS conditions for metabolite profiling.

Q. What statistical methods address variability in synthesis yield or bioassay results?

  • Methodological Answer : For synthesis, use a split-plot design :

  • Main Plot : Temperature (60°C, 80°C).
  • Subplot : Solvent (DMF, THF).
  • Replicates : 4 runs per condition, ANOVA with Tukey’s HSD (α=0.05).
    • For bioassays, apply nonlinear regression (e.g., Hill equation) to model dose-response curves and calculate EC₅₀ with 95% confidence intervals .

Data Contradiction & Validation

Q. How to reconcile discrepancies between computational predictions and experimental results?

  • Methodological Answer : If DFT predicts nitro-group reactivity but experimental assays show inactivity:

  • Step 1 : Verify solvent effects (PCM models in DFT) and protonation states (pH-dependent speciation).
  • Step 2 : Use stopped-flow kinetics to measure reaction rates (e.g., nitro reduction by NADPH).
  • Step 3 : Cross-check with XPS to confirm nitro-group integrity post-reaction .

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